![molecular formula C20H26N2O4S2 B2540543 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922003-39-2](/img/structure/B2540543.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a novel sulfonamide derivative. Sulfonamides are a group of compounds known for their various biological activities, including antimicrobial and anticancer properties. They often serve as inhibitors for different enzymes and receptors, such as carbonic anhydrases and vascular endothelial growth factor receptors (VEGFR-2), which are significant in the development of cancer and other diseases .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of similar compounds, the synthesis process can include multiple steps, such as the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with hydroxylamine and further reactions with formaldehyde and other amines or amides . The exact synthesis pathway for the compound is not detailed in the provided papers, but it likely follows a similar multi-step synthetic route.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using various analytical techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods help establish the identity and purity of the synthesized compounds. For instance, the presence of the sulfonamide group can be confirmed by characteristic peaks in the IR spectrum, and the detailed molecular structure can be elucidated using 1H-NMR and 13C-NMR data .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including cyclocondensation to form rings such as [1,4]oxazepines, as seen in the synthesis of carbonic anhydrase inhibitors . They can also participate in reactions with azirines, leading to the formation of thiadiazoles and oxathiazoles . The reactivity of these compounds is influenced by the presence of different functional groups and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. The biological activity of these compounds, including their antimicrobial and anticancer effects, is often evaluated using assays such as the MTT assay for cytotoxicity or by testing against various bacterial strains . The inhibition of specific enzymes or receptors can be assessed through in vitro studies, and molecular docking can be used to predict the interaction of the compounds with their biological targets .
Applications De Recherche Scientifique
Theoretical Investigation of Antimalarial Sulfonamides
Research on N-(phenylsulfonyl)acetamide derivatives, including compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide, has shown promise in antimalarial activity. The study involved reactivity investigation of these derivatives to produce a variety of sulfonamide compounds, which were then examined for in vitro antimalarial activity. The synthesized sulfonamides were also characterized by their ADMET properties. Among the compounds, one with a quinoxaline moiety attached to the sulfonamide ring system exhibited exceptional antimalarial activity with a low IC50 value, highlighting the potential of such compounds in antimalarial research. Theoretical calculations and molecular docking studies further supported these findings, indicating small energy affinity against key proteins involved in malaria pathogenesis (Fahim & Ismael, 2021).
Muscarinic (M3) Antagonists
Another study focused on the synthesis of 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one for evaluation as a muscarinic (M3) antagonist. This research outlined a novel synthetic route to the compound of interest, although attempts to cyclize the precursor diene by alkene metathesis were unsuccessful. A second approach achieved the desired cyclization under Mitsunobu conditions, resulting in the target compound, which was then assayed for muscarinic (M3) activity (Evans, Lee, & Thomas, 2008).
Dual Angiotensin II and Endothelin A Receptor Antagonists
Research into N-isoxazolyl biphenylsulfonamides has uncovered compounds with dual activity against angiotensin II (AT1) and endothelin A (ET(A)) receptors, offering a new approach to treating hypertension. The study involved the design, synthesis, and discovery of these dual antagonists, highlighting their potent and orally active properties. This represents a significant advancement in the development of hypertension treatments, with the potential for greater efficacy and reduced side effects (Murugesan et al., 2002).
VEGFR-2 Inhibitors
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer treatment. The compounds demonstrated good in vitro anticancer activity against various cancer cell lines and were more active as VEGFR-2 inhibitors than the reference drug dasatinib. This study highlights the potential of these novel sulfonamides as candidates for cancer therapy, especially in targeting tumor angiogenesis (Ghorab et al., 2016).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-5-11-22-16-12-14(7-9-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h7-10,12,21H,5-6,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPABGCUHPEBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)
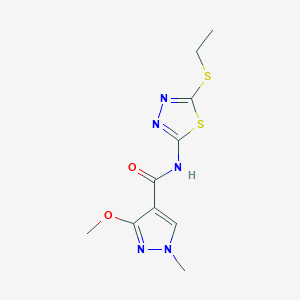
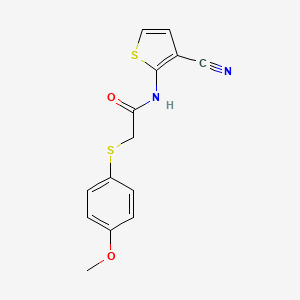
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
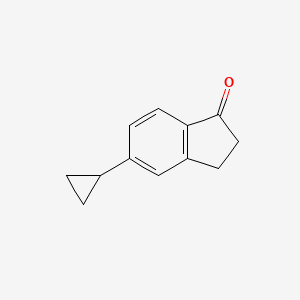
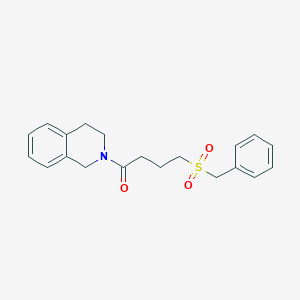


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
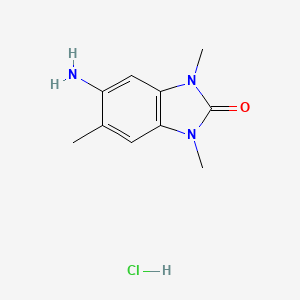
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)